4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide
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Overview
Description
4-Chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide is a complex organic compound with a unique structure that includes a chlorinated benzene ring and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 1,1-dioxido-1,2-benzisothiazole-3-amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide can be compared with other similar compounds, such as:
2-Chloro-N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}acetamide: This compound has a similar benzisothiazole moiety but differs in the substituents on the benzene ring.
4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}-2-methoxyphenol: This compound also contains a benzisothiazole moiety but has different functional groups attached to the benzene ring.
The uniqueness of 4-chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H10ClN3O3S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-7-5-9(6-8-10)14(19)17-16-13-11-3-1-2-4-12(11)22(20,21)18-13/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
RKTLFUOJXIIVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=C(C=C3)Cl |
solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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